

Application Notes: Structure-Activity Relationship (SAR) Studies of Chartarlactam A

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Compound of Interest

Compound Name: Chartarlactam A

Cat. No.: B13832596

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Introduction

Chartarlactams are a class of phenylspirodrimane-derived meroterpenoids isolated from the sponge-associated fungus *Stachybotrys chartarum*.^[1] This family of natural products has garnered significant interest due to their diverse biological activities, including antihyperlipidemic and cytotoxic effects.^{[1][2]} Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of new therapeutic agents with improved potency and selectivity. This document provides an overview of the SAR studies of **Chartarlactam A** and its analogs, along with detailed protocols for relevant biological assays.

Biological Activity

The primary biological activities investigated for **Chartarlactam A** and its congeners are their antihyperlipidemic and cytotoxic properties.

- **Antihyperlipidemic Activity:** A study involving Chartarlactams A-P, isolated from *Stachybotrys chartarum*, evaluated their effects on lipid levels in HepG2 human hepatoma cells.^[1] This initial screening provides the foundation for understanding how structural modifications within the Chartarlactam scaffold influence antihyperlipidemic efficacy.
- **Cytotoxic Activity:** While direct cytotoxic data for **Chartarlactam A** is not extensively detailed in the provided information, related phenylspirodrimane derivatives have been assessed for their cytotoxic potential against various human cancer cell lines, including HCT-116 (colorectal carcinoma), NCI-H460 (lung carcinoma), BGC823 (gastric carcinoma), Daoy

(medulloblastoma), and HepG2 (liver carcinoma).[1] Furthermore, semisynthetic derivatives of related phenylspirodrimanes have been shown to exhibit reduced cytotoxicity compared to their parent compounds, suggesting that specific structural modifications can modulate this activity.[3] For instance, certain dimeric phenylspirodrimane derivatives have demonstrated potent inhibitory capacity against Daoy, HCT-116, and NCI-H460 cell lines with IC50 values in the low micromolar range.[1]

Structure-Activity Relationship Insights

The SAR of Chartarlactams and related phenylspirodrimanes is complex, with modifications at various positions of the molecule influencing biological activity.

- **Dimerization:** The formation of dimers, such as Chartarlactam L, introduces a new level of structural diversity and has been a key area of investigation.[1] The linkage patterns between monomeric units are a critical determinant of the biological activity of these dimeric compounds.
- **Functional Group Modification:** The presence of dialdehyde functional groups in the precursor phenylspirodrimanes appears to be important for their cytotoxicity.[3] The conversion of these aldehydes into lactams, as seen in the Chartarlactam series, can significantly alter the cytotoxic profile, generally leading to a reduction in toxicity.[3] This suggests that the reactivity of the aldehyde groups contributes to the cytotoxic mechanism.

Data Presentation

Table 1: Cytotoxic Activity of Phenylspirodrimane Derivatives Related to Chartarlactams

Compound	Cell Line	IC50 (µM)
Derivative 73	Daoy	2.8
HCT-116	6.7	
NCI-H460	7.5	
Derivative 74	Daoy	4.2
NCI-H460	5.5	
BGC823	6.6	
Stachybochartin A-D, G	MDA-MB-231	4.5 - 21.7
U-2OS	4.5 - 21.7	

Data extracted from studies on related phenylspirodrimane derivatives to provide context for potential **Chartarlactam** activity.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol 1: Antihyperlipidemic Activity Assay in HepG2 Cells

This protocol outlines the general procedure for evaluating the antihyperlipidemic effects of **Chartarlactam A** and its analogs in a human hepatoma cell line.

1. Cell Culture:

- Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- Seed HepG2 cells in 96-well plates at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Prepare stock solutions of **Chartarlactam A** and its analogs in dimethyl sulfoxide (DMSO).
- Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours. A vehicle control (DMSO) should be included.

3. Lipid Quantification:

- After the treatment period, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and measure the intracellular levels of total cholesterol (TC) and triglycerides (TG) using commercially available enzymatic kits.
- Normalize the lipid content to the total protein concentration in each well, determined using a BCA protein assay.

4. Data Analysis:

- Calculate the percentage reduction in TC and TG levels for each compound concentration relative to the vehicle control.
- Determine the EC50 value for each active compound.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of Chartarlactam derivatives against various cancer cell lines.

1. Cell Seeding:

- Seed cancer cells (e.g., HepG2, A549, HCT-116) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

2. Compound Incubation:

- Expose the cells to a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- Add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization:

- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

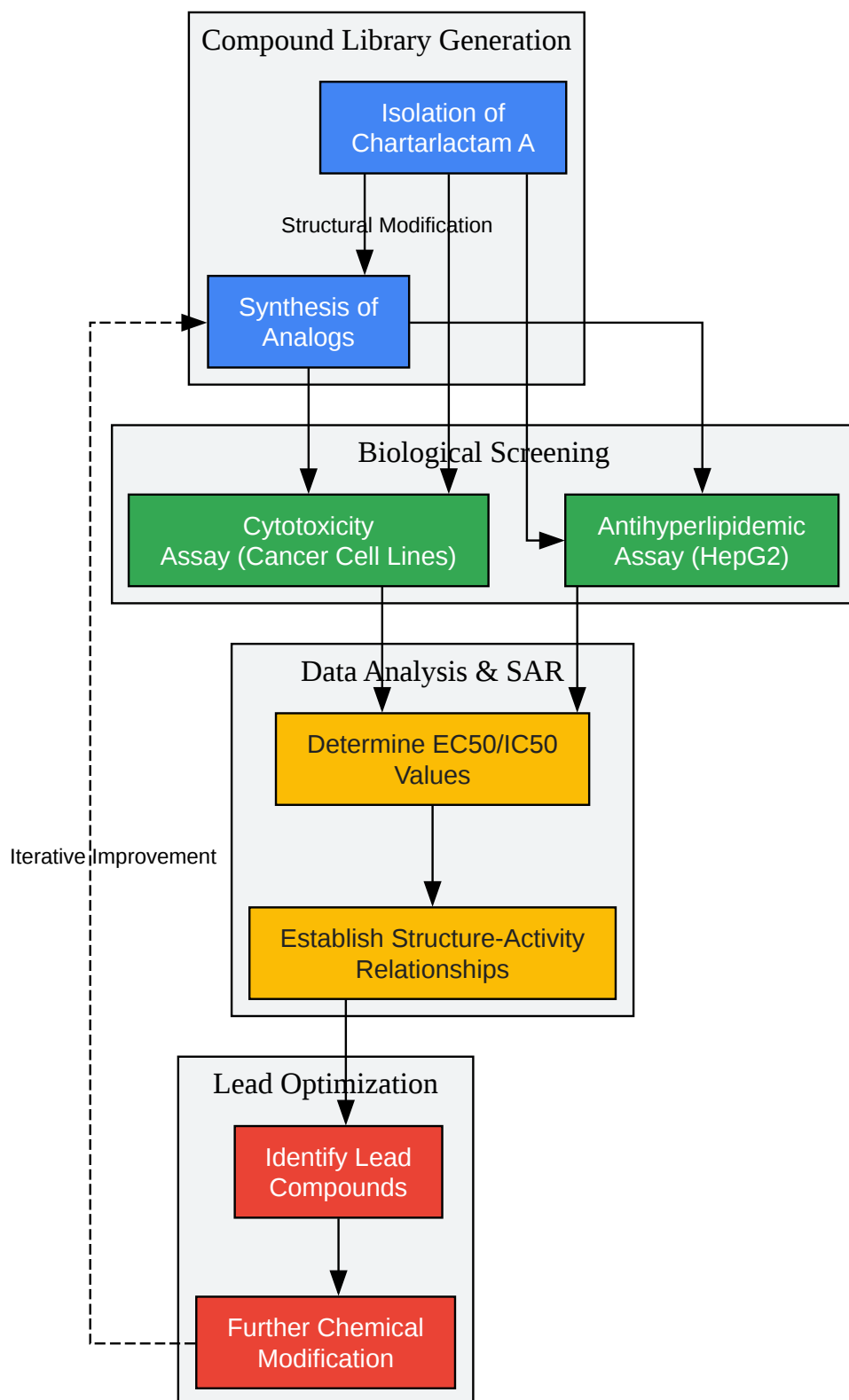
5. Absorbance Measurement:

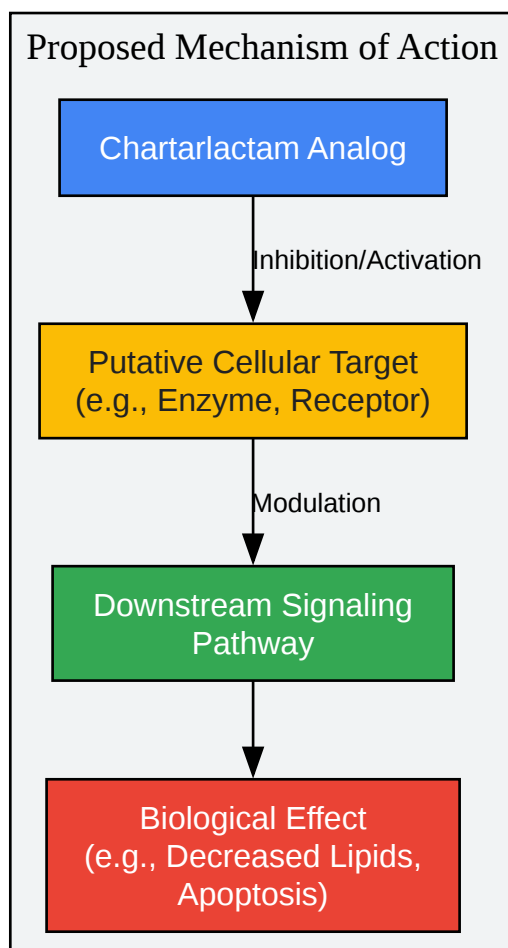
- Measure the absorbance at 490 nm using a microplate reader.

6. IC50 Determination:

- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualization





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